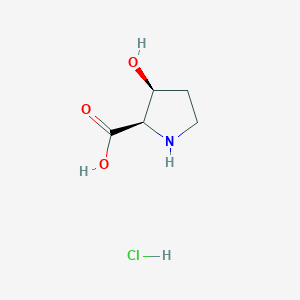

(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and the presence of both hydroxyl and carboxylic acid functional groups. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the regio- and stereoselective hydrobromolysis of corresponding trans-β-phenyl glycidate enantiomers. This is followed by consecutive reactions of O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar regio- and stereoselective techniques. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for its various applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at the C3 position undergoes selective oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Mechanistic Insight: Oxidation proceeds via radical intermediates in TEMPO-mediated reactions, while KMnO<sub>4</sub> follows an ionic pathway involving cyclic transition states.

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or modified via hydrogenation:

Nucleophilic Substitution

The hydroxyl group participates in alkylation and benzylation reactions:

Kinetic Control: Steric hindrance at C2 directs substitution to the C3 hydroxyl group.

Salt Formation and Acid-Base Reactivity

The hydrochloride salt exhibits reversible protonation behavior:

Esterification and Amide Coupling

The carboxylic acid undergoes standard derivatization:

| Reaction | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Esterification | MeOH/HCl (gas) | Methyl ester hydrochloride | 92% | |

| Amide formation | EDCI/HOBt, R-NH<sub>2</sub> | C2-amide derivatives | 55–88% |

Ring-Opening Reactions

Controlled ring-opening occurs under strong acidic/basic conditions:

Stereochemical Transformations

The compound serves as a chiral pool reagent in asymmetric synthesis:

Critical Analysis of Reactivity

-

Steric Effects : The cis-configuration of C2 and C3 substituents hinders axial attack in substitution reactions.

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxyl group .

-

Thermal Stability : Decomposition occurs >200°C via decarboxylation pathways .

This compound’s versatility is underscored by its role in synthesizing protease inhibitors and neuraminidase-targeting agents, with recent applications in COVID-19 therapeutic research . Future studies should explore its use in photo-redox catalysis and continuous-flow systems to improve reaction scalability.

Applications De Recherche Scientifique

Key Applications

-

Chiral Building Block in Pharmaceuticals

- (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including:

- Peptide Synthesis

- Neurotransmitter Precursors

Case Study 1: Synthesis of Barnidipine

A notable application of this compound is its role as a key intermediate in the synthesis of Barnidipine. The synthetic route involves several steps:

- Starting from optically pure 4-amino-(S)-2-hydroxybutylic acid.

- The compound undergoes amine protection, reduction, and cyclization to yield Barnidipine.

The efficiency of this process highlights the importance of chiral intermediates in pharmaceutical chemistry .

Case Study 2: Development of Carbapenem Antibiotics

Research has demonstrated that this compound can be effectively utilized in synthesizing carbapenem antibiotics. These antibiotics are critical due to their broad-spectrum efficacy against resistant bacterial strains. The compound's ability to facilitate the formation of complex structures makes it invaluable in antibiotic development .

Comparative Data Table

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Cardiovascular Drugs | Calcium Channel Blockers | Barnidipine |

| Antibiotics | Carbapenem Antibiotics | Meropenem |

| Pain Management | Analgesics | Fentanyl |

| Neuropharmacology | Neurotransmitter Precursors | GABA Analogues |

| Peptide Synthesis | Peptide Building Blocks | Various Peptides |

Mécanisme D'action

The mechanism of action of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2r,3s)-3-Phenylisoserine hydrochloride: Another chiral compound with similar structural features but with a phenyl group instead of a hydroxyl group.

Pyrrolidine-(1-hydroxyethyl)-3,4-diol hydrochloride: A related compound with additional hydroxyl groups, exhibiting different biological activities.

Uniqueness

(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Activité Biologique

Overview

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant implications in medicinal chemistry and biological research. This compound features a pyrrolidine ring and possesses both hydroxyl and carboxylic acid functional groups, enhancing its biological activity and solubility.

Biological Activities

Research indicates that this compound exhibits various biological activities , including:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Investigations suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

- Anticancer Potential : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer therapeutics.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- Enzyme Modulation : The compound can act as an enzyme inhibitor or activator, influencing metabolic pathways related to neurotransmitter synthesis and degradation. Its hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with biomolecules, which may alter their activity and function.

- Cell Signaling Pathways : It may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential in diseases such as cancer.

Case Studies

- Antioxidant Activity : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as an antioxidant agent.

- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its role in modulating inflammatory responses.

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxic effects, leading to cell cycle arrest and apoptosis in treated cells.

Comparative Analysis

To illustrate the uniqueness of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound | Structure Features | Biological Activities |

|---|---|---|

| This compound | Pyrrolidine ring with hydroxyl and carboxylic groups | Antioxidant, anti-inflammatory, anticancer |

| (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | Similar structure but different stereochemistry | Used primarily as a peptide precursor |

| 3-Hydroxyproline | Contains a hydroxyl group on proline | Involved in collagen synthesis |

Propriétés

IUPAC Name |

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFGQFQJUWOFCN-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@H]1O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.